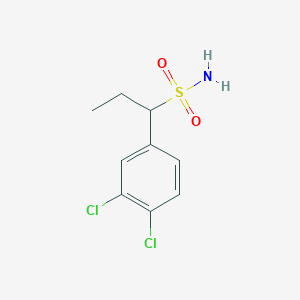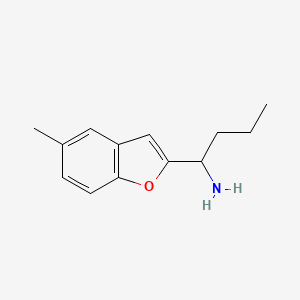![molecular formula C10H10O2 B13630182 Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
Spiro[chromane-4,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[chromane-4,2’-oxirane] is an organic compound characterized by a unique spirocyclic structure, where a chromane ring is fused to an oxirane ring through a single shared carbon atom. This compound is part of the broader class of spiro compounds, which are known for their three-dimensional structures and significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,2’-oxirane] typically involves the formation of the spirocyclic structure through various synthetic strategies. One common method is the [2+2] cycloaddition reaction, where a chromane derivative reacts with an epoxide precursor under specific conditions to form the spirocyclic compound . Another approach involves the use of diazomethane or sulfur ylides to induce the formation of the oxirane ring on a pre-formed chromane scaffold .
Industrial Production Methods
Industrial production of spiro[chromane-4,2’-oxirane] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[chromane-4,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted chromane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted chromane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Spiro[chromane-4,2’-oxirane] has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of spiro[chromane-4,2’-oxirane] involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. This reactivity is often exploited in the design of enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to spiro[chromane-4,2’-oxirane] include other spirocyclic compounds such as spiro[benzofuran-2,3’-oxirane] and spiro[indoline-3,2’-oxirane] .
Uniqueness
What sets spiro[chromane-4,2’-oxirane] apart is its unique combination of a chromane and oxirane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
spiro[2,3-dihydrochromene-4,2'-oxirane] |
InChI |
InChI=1S/C10H10O2/c1-2-4-9-8(3-1)10(7-12-10)5-6-11-9/h1-4H,5-7H2 |
InChI-Schlüssel |
MCAQEKGPURCEPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2C13CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


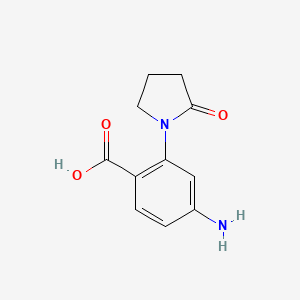
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)

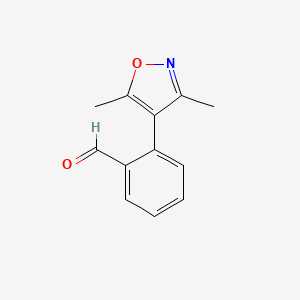

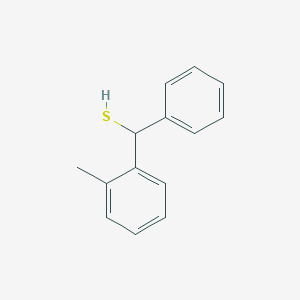
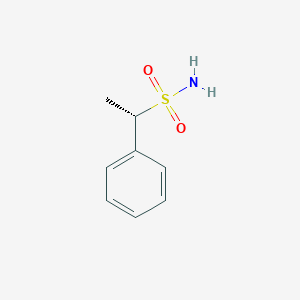
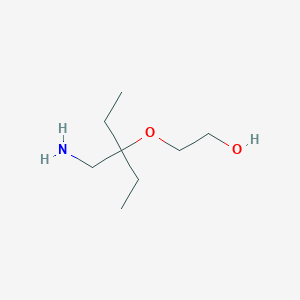
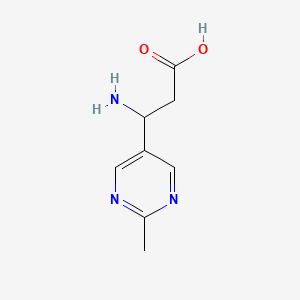
![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
